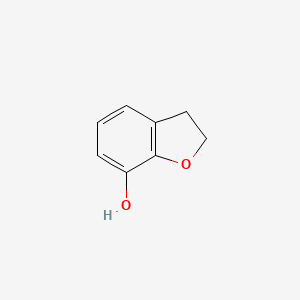

2,3-Dihydrobenzofuran-7-ol

Übersicht

Beschreibung

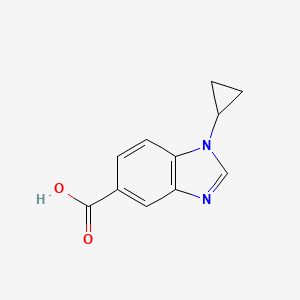

“2,3-Dihydrobenzofuran-7-ol” is a chemical compound with the CAS Number: 879093-09-1 . It has a molecular weight of 136.15 and its IUPAC name is 2,3-dihydro-1-benzofuran-7-ol .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This offers an avenue for the construction of 2,3-dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 . The compound has been used in molecular docking and molecular dynamics, as well as ADMET studies .

Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 136.15 . The compound is sealed in dry storage at room temperature .

Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

Benzofuran-Derivate wurden als Träger signifikanter Antikrebsaktivitäten identifiziert. Insbesondere weisen bestimmte substituierte Benzofurane dramatische wachstumshemmende Wirkungen auf verschiedene Krebszelllinien auf, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Die Fähigkeit der Verbindung, das Wachstum von Krebszellen zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antikrebstherapien.

Antivirale Eigenschaften

Einige Benzofuran-Verbindungen, einschließlich Derivate von 2,3-Dihydrobenzofuran, haben antivirale Aktivitäten gezeigt. Zum Beispiel zeigen bestimmte Derivate Wirkungen gegen respiratorische Synzytialviren (RSV)-Stämme mit niedrigen mikromolaren IC50-Werten, was ihr Potenzial als antivirale Mittel unterstreicht .

Synthese von Naturprodukten

Der Benzofuran-Ring ist eine Schlüsselstruktureinheit in vielen biologisch aktiven Naturarzneimitteln und synthetischen chemischen Materialien. Die Totalsynthese von Naturprodukten, die Benzofuran-Ringe enthalten, ist ein bedeutender Forschungsbereich, wobei der Schwerpunkt auf dem Schritt liegt, in dem der Benzofuran-Heterocyclus während des Syntheseprozesses installiert wird .

Biologische Aktivitäten und Medikamentenperspektiven

Benzofuran-Verbindungen sind in höheren Pflanzen weit verbreitet und haben aufgrund ihrer vielfältigen pharmakologischen Aktivitäten ein breites Spektrum klinischer Anwendungen. Diese Aktivitäten machen Benzofuran und seine Derivate, einschließlich 2,3-Dihydrobenzofuran-7-ol, sehr attraktiv für weitere Studien und potenzielle Anwendungen als Medikamente .

Biotransformationsstudien

Die Biotransformation von 2,3-Dihydrobenzofuran unter Verwendung von mikrobiellen Zellen, wie z. B. Pseudomonas putida, wurde untersucht. Diese Verbindung dient als Zwischenprodukt während der katalytischen Hydrodeoxygenierung von Benzofuran, einem entscheidenden Schritt bei der Herstellung verschiedener chemischer Materialien .

Chemische Synthesemethoden

Innovative Methoden zur Konstruktion von Benzofuran-Ringen wurden entwickelt, darunter einzigartige freie Radikale-Cyclisierungs-Kaskaden. Diese Methoden sind unerlässlich für die Synthese komplexer polycyclischer Benzofuran-Verbindungen, die auf andere Weise nur schwer herzustellen sind .

Wirkmechanismus

Target of Action

2,3-Dihydrobenzofuran-7-ol is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

For instance, some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, which can be beneficial in anti-inflammatory treatment .

Biochemical Pathways

Benzofuran derivatives are known to affect a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

A study on a series of 2,3-dihydrobenzofurans reported good in vivo rat and dog pharmacokinetics for a related compound .

Result of Action

Benzofuran derivatives are known to have a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the specific conditions under which they are used .

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the synthesis of these compounds and their potential as antimicrobial agents .

Biochemische Analyse

Biochemical Properties

2,3-Dihydrobenzofuran-7-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases involved in cell proliferation pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, thereby influencing its function .

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUQAHWDPDAUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-09-1 | |

| Record name | 2,3-dihydro-1-benzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of benzofuran derivatives in natural products, and were any found in the studied grape seeds?

A1: Benzofuran derivatives are a significant class of compounds found in various natural sources and exhibit diverse biological activities. While 2,3-Dihydrobenzofuran-7-ol itself wasn't identified, the research on Jufeng grape seeds led to the isolation of other benzofuran-containing lignans. Specifically, rel-(2S, 3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol (compound 5) and rel-(2α, 3β)-7-O-methylcedrusin (compound 6) were identified, marking the first reported instance of these lignans in grape seeds. []

Q2: The research mentions a compound with significant antioxidative ability. Could this relate to potential applications of this compound?

A2: The study highlights rel-(2α, 3β)-7-O-methylcedrusin (compound 6) as possessing significant antioxidative ability. [] While this doesn't directly provide information on this compound, it does suggest that structurally similar benzofuran derivatives may hold potential as antioxidants. Further research on this compound would be needed to explore its specific antioxidative properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)

![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)

![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)